N-(3,4-dichlorophenyl)benzofuran-2-carboxamide N-(3,4-dichlorophenyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 420097-22-9
VCID: VC5624771
InChI: InChI=1S/C15H9Cl2NO2/c16-11-6-5-10(8-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C15H9Cl2NO2
Molecular Weight: 306.14

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide

CAS No.: 420097-22-9

Cat. No.: VC5624771

Molecular Formula: C15H9Cl2NO2

Molecular Weight: 306.14

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide - 420097-22-9

Specification

CAS No. 420097-22-9
Molecular Formula C15H9Cl2NO2
Molecular Weight 306.14
IUPAC Name N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C15H9Cl2NO2/c16-11-6-5-10(8-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
Standard InChI Key NEWFUOFHOLXMKW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3,4-Dichlorophenyl)benzofuran-2-carboxamide features a benzofuran ring system fused with a carboxamide group at the 2-position, which is further substituted by a 3,4-dichlorophenyl moiety. The benzofuran core consists of a fused benzene and furan ring, contributing to its planar structure and potential for π-π interactions. The dichlorophenyl group introduces electron-withdrawing effects, likely influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H9Cl2NO2\text{C}_{15}\text{H}_{9}\text{Cl}_{2}\text{NO}_{2}
Molecular Weight306.14 g/mol
IUPAC NameN-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIKeyNEWFUOFHOLXMKW-UHFFFAOYSA-N
PubChem CID869104

The compound’s solubility remains undocumented, but analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility due to its hydrophobic aromatic groups .

Spectroscopic and Computational Insights

While experimental spectral data (NMR, IR) are unavailable, computational models predict characteristic absorptions:

  • IR: Stretching vibrations at ~1650 cm1^{-1} (amide C=O), ~1250 cm1^{-1} (C-O-C of benzofuran), and ~750 cm1^{-1} (C-Cl).

  • 1^1H NMR: Expected signals include aromatic protons (δ 6.8–8.1 ppm), amide NH (δ 10.2–10.8 ppm), and furan protons (δ 7.2–7.6 ppm) .

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of benzofuran-2-carboxamide derivatives typically involves sequential functionalization of the benzofuran core. For N-(3,4-dichlorophenyl)benzofuran-2-carboxamide, two plausible routes are proposed:

Route 1: Direct Amidation of Benzofuran-2-carbonyl Chloride

  • Benzofuran-2-carbonyl chloride is reacted with 3,4-dichloroaniline in anhydrous dichloromethane.

  • The reaction is catalyzed by triethylamine at 0–5°C, yielding the carboxamide product after 12–24 hours .

Benzofuran-2-COCl+3,4-Cl2C6H3NH2Et3NDCM, 0–5°CN-(3,4-Cl2Ph)benzofuran-2-carboxamide+HCl\text{Benzofuran-2-COCl} + \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{NH}_2 \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{N-(3,4-Cl}_2\text{Ph)benzofuran-2-carboxamide} + \text{HCl}

Route 2: Coupling via Mixed Carbonate Intermediate

  • Ethyl benzofuran-2-carboxylate is treated with 3,4-dichloroaniline under Mitsunobu conditions (DIAD, PPh3_3).

  • Subsequent hydrolysis of the ester group using NaOH in ethanol yields the carboxylic acid, followed by amide coupling via EDC/HOBt .

Optimization Challenges

  • Chlorine Sensitivity: The electron-deficient 3,4-dichlorophenyl group may necessitate inert atmospheres to prevent dehalogenation during synthesis .

  • Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates but complicate purification due to high boiling points .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amide Formation3,4-Cl2_2C6_6H3_3NH2_2, DCM, Et3_3N, 24h65–72
Ester HydrolysisNaOH (2M), EtOH, reflux, 6h89
EDC/HOBt CouplingEDC, HOBt, DMF, rt, 12h78

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Prospects

Benzofuran derivatives interfere with cancer cell proliferation via kinase inhibition and apoptosis induction. Key SAR observations include:

  • Electron-Withdrawing Substituents: Chlorine atoms may improve DNA intercalation or topoisomerase inhibition .

  • Amide Linkers: Enhance binding to ATP pockets in kinases like EGFR and VEGFR .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability).

  • Targeted Therapies: Potential applications in tyrosine kinase inhibitor design for oncology .

Agrochemical Uses

Chlorinated benzofurans are explored as fungicides and herbicides. The dichlorophenyl group may confer resistance to oxidative degradation in soil.

Future Directions and Challenges

Research Gaps

  • In Vivo Toxicity: No data exist on acute/chronic toxicity, requiring preclinical safety assessments.

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems could improve yield and reduce halogenated waste .

  • Enzymatic Catalysis: Lipase-mediated amidation for greener synthesis .

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